4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.: 1196976-68-7
Cat. No.: VC2649130
Molecular Formula: C6H8FNO2
Molecular Weight: 145.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196976-68-7 |
|---|---|
| Molecular Formula | C6H8FNO2 |
| Molecular Weight | 145.13 g/mol |
| IUPAC Name | 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H8FNO2/c7-5-1-6(2-5,4(9)10)8-3-5/h8H,1-3H2,(H,9,10) |
| Standard InChI Key | LWZMDDIQHAFKJF-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(NC2)C(=O)O)F |
| Canonical SMILES | C1C2(CC1(NC2)C(=O)O)F |
Introduction
Chemical Structure and Properties
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid belongs to the family of constrained bicyclic amino acids with a rigid framework that limits conformational flexibility. The compound features a distinctive structure where a secondary amine is incorporated into a bicyclic framework with a bridged connection.
The basic chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C6H8FNO2 |
| Molecular Weight | 145.13 g/mol |
| CAS Number | 1196976-68-7 |
| Monoisotopic Mass | 145.05 Da |
| SMILES Notation | C1C2(CC1(NC2)C(=O)O)F |
The compound also exists as a hydrochloride salt with the formula C6H9ClFNO2 and an average mass of 181.591 . This salt form is commonly used in research settings due to its enhanced stability and solubility in aqueous environments.
The bicyclic structure creates a rigid conformation that significantly restricts rotational freedom around the C-N bond, making this compound particularly valuable as a constrained proline analogue. The fluorine atom at the 4-position contributes additional unique properties, including altered electronic distribution and enhanced metabolic stability compared to non-fluorinated analogues.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, with recent advances focusing on scalable and efficient methods.
Synthesis from Hydroxymethyl Derivatives
A common approach involves starting with 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives. The multigram synthesis of such compounds has been reported, providing access to key intermediates that can be converted to the fluorinated analogue . The synthetic pathway typically involves:
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Preparation of N-Boc-4-hydroxymethyl-2,4-methanoproline on large scale
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Fluorination using reagents such as XtalFluor-E® with Et3N·3HF
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Subsequent deprotection to obtain the target fluorinated compound
This method has been optimized to achieve good yields (approximately 62%) and has been demonstrated on a scale of approximately 12 grams .
Alternative Synthetic Approaches
Biological Activity and Pharmacological Properties
The biological activity of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is of significant interest due to its structural similarity to proline, an amino acid crucial for protein secondary structure.
Effects on Protein Conformation
Research has demonstrated that 2-azabicyclo[2.1.1]hexane analogues, including the fluorinated derivatives, function as constrained proline analogues with significant implications for protein stability . The fluorine substituent at the 4-position has been shown to influence the trans/cis ratio of the peptide bond, similar to the effects observed with 4-fluoroproline .
A key finding is that, unlike regular proline where substitution at C-4 affects the trans/cis ratio by altering the pucker of the pyrrolidine ring, the rigid bicyclic structure of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid leads to invariant trans/cis ratios in a particular solvent . This property makes it valuable for studies of protein folding and stability.
Collagen Stabilization
One of the most promising applications of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid relates to collagen stabilization. Studies have shown that incorporation of fluorinated proline analogues can significantly enhance collagen stability, and the constrained nature of the bicyclic framework may provide additional benefits .
The compound's ability to mimic proline while maintaining a fixed conformation makes it particularly valuable for understanding the role of proline conformation in collagen structure and stability.
Applications in Medicinal Chemistry
The unique structural features of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid make it valuable for various applications in medicinal chemistry.
Peptide Drug Development
The compound serves as a valuable building block for the development of peptide-based drugs. Its incorporation into peptides can:
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Enhance proteolytic stability by restricting peptide bond geometry
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Improve binding affinity to target receptors through conformational constraint
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Modify pharmacokinetic properties through altered physicochemical characteristics
These properties are particularly relevant for the development of peptide therapeutics targeting protein-protein interactions, where conformational constraint can lead to enhanced potency and selectivity.
Structure-Activity Relationship Studies
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is utilized in structure-activity relationship studies exploring the effects of conformational constraint and fluorine substitution on biological activity. Such studies provide valuable insights for drug design strategies.
Material Science Applications
Beyond medicinal chemistry, the compound has potential applications in material science. Its rigid structure and functional groups make it suitable for incorporation into polymers and materials with specific properties.
Comparison with Related Compounds
To better understand the unique properties of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, it is informative to compare it with structurally similar compounds.
| Compound | Molecular Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (2,4-methanoproline) | C6H9NO2 | Lacks fluorine at 4-position | Parent compound, less metabolically stable |
| 4-Hydroxy-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | C6H9NO3 | Hydroxyl instead of fluorine | Different electronic properties, hydrogen bonding capacity |
| 4-Fluoroproline | C5H8FNO2 | Monocyclic structure | More conformational flexibility |
| 2-Azabicyclo[2.2.1]heptane derivatives | Varies | Larger ring size | Different conformational properties |
The 2-azabicyclo[2.1.1]hexane framework can be considered a bicyclic proline with C-γ atoms fixed in both of the prevalent ring puckers of proline . This unique characteristic makes 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid particularly valuable for studying the effects of proline ring pucker on peptide and protein conformation.
Current Research and Future Directions
Research into the applications of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid continues to evolve, with several promising directions emerging.
Synthetic Methodology Development
Recent advances in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives on a multigram scale have made these compounds more accessible for research . Ongoing efforts focus on developing even more efficient synthetic routes, including:
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Stereoselective methods for controlling configuration at key stereocenters
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Novel fluorination strategies with improved selectivity and yield
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Green chemistry approaches to reduce environmental impact
These developments will likely make 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid more readily available for diverse applications.
Biological Evaluation
Current research is investigating the biological effects of incorporating 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid into various peptides and proteins. Studies are examining:
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Effects on protein stability and folding
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Influence on protein-protein interactions
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Potential applications in diseases related to protein misfolding
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Role in modulating receptor binding and signaling
These investigations will provide deeper insights into the potential therapeutic applications of this unique compound.
Drug Development
The compound shows promise as a building block for the development of novel therapeutics. Current research directions include:
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Design of peptide-based drugs with enhanced stability and potency
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Development of small molecule drugs incorporating the bicyclic scaffold
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Exploration of applications in central nervous system disorders, where conformationally constrained amino acids have shown promise
The unique conformational properties of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid make it particularly valuable for these applications.
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